(3R)-Hydroxyquinidine

Description

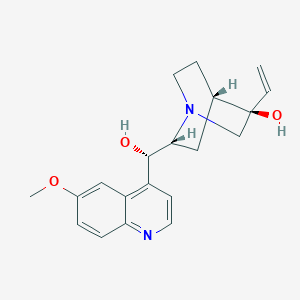

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,6R)-3-ethenyl-6-[(S)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSRUJCFCZKMFMB-XVVDYKMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@]4(C=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3R)-Hydroxyquinidine: A Technical Guide to its Discovery, Pharmacology, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R)-Hydroxyquinidine is the primary and pharmacologically active metabolite of the renowned Class Ia antiarrhythmic agent, quinidine (B1679956). Its discovery was a pivotal moment in understanding the complete pharmacological profile of quinidine, revealing that the therapeutic and toxic effects of the parent drug are, in part, attributable to this metabolite. This technical guide provides an in-depth exploration of the discovery, historical background, synthesis, and pharmacological properties of this compound. Detailed experimental protocols for its synthesis, quantification, and electrophysiological analysis are presented, alongside a comprehensive summary of its quantitative data. Furthermore, this guide illustrates the key signaling pathways affected by this compound through detailed diagrams, offering a valuable resource for researchers in pharmacology and drug development.

Discovery and Historical Background

The journey to understanding this compound is intrinsically linked to the clinical use and study of its parent compound, quinidine. Quinidine, a stereoisomer of quinine (B1679958) derived from the bark of the Cinchona tree, has been used as an antiarrhythmic agent since the early 20th century[1]. Early investigations into its metabolism in the mid-20th century revealed that quinidine undergoes extensive biotransformation in the liver.

The definitive identification of this compound as the major metabolite emerged from studies in the 1970s and 1980s that employed advanced analytical techniques like high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy[2][3]. These studies confirmed that the primary metabolic pathway for quinidine is hydroxylation at the 3-position of the quinuclidine (B89598) ring, leading to the formation of (3S)- and this compound, with the (3S) isomer being the major product in humans. However, both isomers are often referred to collectively as 3-hydroxyquinidine (B22111) in much of the literature.

A significant breakthrough was the realization that this metabolite was not an inactive byproduct but possessed significant antiarrhythmic activity of its own, albeit less potent than quinidine[4]. This discovery was crucial as it highlighted the need to consider the pharmacological contribution of metabolites when evaluating the overall clinical effects and therapeutic window of a parent drug. Subsequent research has focused on elucidating the specific enzymatic pathways responsible for its formation and its detailed pharmacological effects. It is now well-established that the hydroxylation of quinidine is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4[1][5][6].

Synthesis of this compound

This compound can be obtained through both microbial and chemical synthesis routes.

Microbial Synthesis

Microbial transformation offers a stereoselective method for the hydroxylation of quinidine. Certain microorganisms possess hydroxylating enzyme systems that can introduce a hydroxyl group at the C-3 position of the quinuclidine ring.

Chemical Synthesis

Chemical synthesis provides an alternative route to this compound. A general approach involves the stereoselective reduction of a suitable ketone precursor.

Quantitative Pharmacological and Physicochemical Data

The following tables summarize the key quantitative data for this compound, with comparative values for quinidine where available.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₃ | [3] |

| Molecular Weight | 340.42 g/mol | [3] |

| CAS Number | 60761-51-5 |

Table 2: Pharmacokinetic Parameters

| Parameter | This compound | Quinidine | Reference |

| Elimination Half-life | ~12 hours | 6-8 hours | |

| Volume of Distribution | Larger than quinidine | 2.4 L/kg | |

| Protein Binding | ~50-60% | ~80-90% | |

| Metabolism | Primarily via CYP3A4 | Primarily via CYP3A4 | [5][6] |

| Renal Clearance (steady state) | 1.54 ± 0.38 mL/min/kg | 0.63 ± 0.25 mL/min/kg | [7] |

| AUC (steady state) | 3.0 ± 0.6 mg·h/L | - | [7] |

Table 3: Pharmacodynamic Data - Electrophysiological Effects

| Parameter | Effect of this compound | Effect of Quinidine | Reference |

| Cardiac Sodium Channels (I_Na) | |||

| Peak I_Na Blockade IC₅₀ | Not explicitly found for (3R) isomer | 28.9 ± 2.2 µM | [8] |

| Late I_Na Blockade IC₅₀ | Not explicitly found for (3R) isomer | 12.0 ± 0.7 µM | |

| Cardiac Potassium Channels (I_K) | |||

| I_Kr (hERG) Blockade | Potent blocker | Potent blocker | |

| Cardiac Calcium Channels (I_Ca) | |||

| L-type I_Ca Blockade | Weak effect | Weak effect | |

| Overall Antiarrhythmic Potency | |||

| Relative Potency vs. Quinidine | ~20-50% | 100% | [4] |

Signaling Pathways and Mechanism of Action

This compound, like its parent compound quinidine, exerts its antiarrhythmic effects primarily by modulating the function of cardiac ion channels. Its mechanism of action is consistent with a Class Ia antiarrhythmic agent, characterized by the blockade of sodium channels and potassium channels. This multi-channel blockade alters the cardiac action potential, leading to a decrease in conduction velocity and an increase in the effective refractory period.

The following diagram illustrates the primary signaling pathway affected by this compound at the cellular level in a cardiomyocyte.

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Synthesis of this compound via Microbial Oxidation

This protocol is a generalized procedure based on literature descriptions of microbial hydroxylation of quinidine[3].

Workflow Diagram:

References

- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Isolation, characterisation and synthesis of a new quinidine metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesuiphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinine 3-hydroxylation as a biomarker reaction for the activity of CYP3A4 in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Role of (3R)-Hydroxyquinidine: An In-depth Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biological role of (3R)-Hydroxyquinidine, the principal active metabolite of the antiarrhythmic drug quinidine (B1679956). This document synthesizes key findings on its metabolism, pharmacokinetics, and pharmacodynamics, with a focus on its cardiac electrophysiological effects. Detailed experimental protocols and quantitative data are presented to support further research and development in this area.

Introduction

Quinidine, a class Ia antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its therapeutic and toxic effects are not solely attributable to the parent compound but also to its various metabolites. Among these, this compound is the most significant, exhibiting substantial pharmacological activity.[1] This metabolite is formed through hepatic metabolism and circulates in the plasma at concentrations that can rival or even exceed those of quinidine, particularly during chronic therapy. Understanding the distinct biological profile of this compound is therefore critical for a complete appreciation of quinidine's clinical effects and for the development of safer and more effective antiarrhythmic drugs.

Metabolism and Pharmacokinetics

This compound is primarily formed in the liver through the action of the cytochrome P450 enzyme system, with CYP3A4 being the major contributing isoform.[2][3] The (3S)-3-hydroxylation of quinidine is a specific marker reaction for CYP3A4 activity in human liver microsomes.[2]

Enzyme Kinetics

The formation of this compound from quinidine follows Michaelis-Menten kinetics. In vitro studies using human liver microsomes have established the following kinetic parameters:

| Parameter | Value | Reference |

| Vmax (mean) | 74.4 nmol/mg/h | [2] |

| Km (mean) | 74.2 µM | [2] |

Pharmacokinetic Properties

This compound exhibits distinct pharmacokinetic characteristics compared to its parent compound. It has a larger volume of distribution and a longer elimination half-life, contributing significantly to the overall pharmacological effect of quinidine therapy.[1]

| Parameter | This compound | Quinidine | Reference |

| Elimination Half-life | ~12 hours | 6-8 hours | [1] |

| Volume of Distribution | Larger than quinidine | 2-3 L/kg | [1] |

| Protein Binding (unbound fraction) | 49% ± 4.8% | 20% ± 4.3% | [4] |

Pharmacodynamics: Cardiac Electrophysiological Effects

This compound possesses significant antiarrhythmic properties, estimated to be approximately half that of quinidine.[1] Its effects on the cardiac action potential are qualitatively similar to quinidine, primarily involving the blockade of cardiac ion channels. The antiarrhythmic effects of this compound and quinidine are additive.

Effects on Cardiac Action Potential

Studies on isolated cardiac preparations have demonstrated that this compound, much like its parent compound, alters the cardiac action potential.

| Electrophysiological Parameter | Effect of this compound | Reference |

| Maximum upstroke velocity (Vmax) | Depression (less potent than quinidine) | [5] |

| Action Potential Duration (APD) | Prolongation | [5] |

| Effective Refractory Period (ERP) | Prolongation | [6] |

| Early Afterdepolarizations (EADs) | Can be induced, but less frequently than with quinidine | [5] |

Interaction with Cardiac Ion Channels

The antiarrhythmic actions of this compound are mediated through its interaction with various cardiac ion channels. While specific IC50 values for this compound are not extensively reported, its effects are understood to mirror those of quinidine, which blocks multiple sodium and potassium channels.

IC50 Values for Quinidine on Key Cardiac Ion Channels:

| Ion Channel | IC50 (µM) | Reference |

| Peak NaV1.5 Current | 28.9 ± 2.2 | [7][8] |

| Late NaV1.5 Current | 12.0 ± 0.7 | [9][10] |

| hERG (IKr) | 0.41 ± 0.04 | [11][12] |

| Transient Outward K+ Current (Ito) | Kd: 41 ± 5.6 | [1] |

It is plausible that this compound exhibits a similar multi-channel blocking profile, albeit with different potencies. The blockade of both inward sodium currents and outward potassium currents contributes to the observed prolongation of the action potential duration and the antiarrhythmic efficacy.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

In Vitro Metabolism of Quinidine in Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of this compound formation.

Materials:

-

Human liver microsomes (HLMs)

-

Quinidine

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

HPLC system with UV or fluorescence detector

Procedure:

-

Prepare a stock solution of quinidine in a suitable solvent (e.g., methanol (B129727) or DMSO) and dilute to various concentrations in potassium phosphate buffer.

-

Pre-warm a mixture of HLMs (e.g., 0.2-0.5 mg/mL protein concentration), quinidine at various concentrations, and buffer at 37°C.[13]

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the concentration of this compound using a validated HPLC method.

-

Calculate the rate of formation of this compound at each substrate concentration and determine Vmax and Km by fitting the data to the Michaelis-Menten equation.

Quantification of this compound in Plasma by HPLC

This protocol describes a method for the quantitative analysis of this compound in plasma samples.

Materials:

-

Plasma samples

-

Internal standard (e.g., a structurally similar compound not present in the sample)

-

Extraction solvent (e.g., toluene (B28343) or a mixture of organic solvents)[14][15]

-

Alkalinizing agent (e.g., sodium hydroxide)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

Procedure:

-

Sample Preparation:

-

To a 1 mL plasma sample, add the internal standard.

-

Alkalinize the plasma sample with a small volume of sodium hydroxide (B78521) solution.

-

Add 5 mL of extraction solvent and vortex for 1-2 minutes.

-

Centrifuge to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of the mobile phase.

-

-

HPLC Analysis:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) nitrate) and an organic modifier (e.g., methanol or acetonitrile).[14]

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation and emission wavelengths optimized for this compound (e.g., Ex: 330 nm, Em: 450 nm).

-

Inject the reconstituted sample into the HPLC system.

-

-

Quantification:

-

Generate a standard curve by spiking known concentrations of this compound and the internal standard into blank plasma and processing them as described above.

-

Calculate the peak area ratio of this compound to the internal standard for both the standards and the unknown samples.

-

Determine the concentration of this compound in the unknown samples by interpolating from the standard curve.

-

Electrophysiological Recording in Isolated Cardiac Preparations

This protocol outlines the general procedure for assessing the effects of this compound on the cardiac action potential using isolated cardiac tissues such as rabbit Purkinje fibers.

Materials:

-

Isolated rabbit heart

-

Tyrode's solution (physiological salt solution)

-

This compound stock solution

-

Standard microelectrode recording setup (microelectrodes, amplifier, oscilloscope, data acquisition system)

-

Dissection microscope and tools

Procedure:

-

Tissue Preparation:

-

Euthanize a rabbit according to approved animal care protocols.

-

Rapidly excise the heart and place it in oxygenated Tyrode's solution.

-

Dissect Purkinje fibers from the ventricular endocardium under a dissection microscope.

-

Mount the Purkinje fiber preparation in a tissue bath continuously perfused with oxygenated Tyrode's solution at 37°C.

-

-

Electrophysiological Recording:

-

Impale a Purkinje fiber cell with a glass microelectrode filled with 3 M KCl.

-

Record the transmembrane action potentials using a high-input impedance amplifier.

-

Pace the preparation at a constant cycle length (e.g., 1000 ms) using an external stimulator.

-

Record baseline action potentials.

-

-

Drug Application:

-

Perfuse the tissue bath with Tyrode's solution containing the desired concentration of this compound.

-

Allow sufficient time for the drug effect to reach a steady state (e.g., 20-30 minutes).

-

Record action potentials in the presence of the drug.

-

-

Data Analysis:

-

Measure key action potential parameters, including resting membrane potential, action potential amplitude, Vmax (maximum rate of depolarization of phase 0), and action potential duration at 50% and 90% repolarization (APD50 and APD90).

-

Compare the parameters before and after drug application to determine the electrophysiological effects of this compound.

-

Visualizations

Metabolic Pathway of Quinidine to this compound

Caption: Metabolic conversion of Quinidine to this compound by CYP3A4.

Signaling Pathway of this compound's Antiarrhythmic Action

Caption: Mechanism of antiarrhythmic action of this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for in vitro and ex vivo characterization.

Conclusion

This compound is a pharmacologically active metabolite that plays a crucial role in the overall clinical profile of quinidine. Its formation via CYP3A4, significant plasma concentrations, and potent antiarrhythmic effects underscore the importance of considering metabolite activity in drug development and therapy. The provided data and experimental protocols offer a robust framework for researchers to further investigate the nuanced biological role of this compound and to explore its potential as a therapeutic agent in its own right. Future research should focus on obtaining more precise quantitative data on its interaction with specific cardiac ion channel isoforms to fully elucidate its mechanism of action and to guide the development of next-generation antiarrhythmic drugs with improved safety and efficacy profiles.

References

- 1. Quinidine-induced inhibition of the fast transient outward K+ current in rat melanotrophs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of quinidine: the (3S)-3-hydroxylation of quinidine is a specific marker reaction for cytochrome P-4503A4 activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The In vitro hepatic metabolism of quinine in mice, rats and dogs: comparison with human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Inhibition of Cardiac Late Na+ Current Is Based on Fast Offset Kinetics of the Inhibitor | MDPI [mdpi.com]

- 5. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Electrophysiologic effects of intravenous 3-hydroxy-dihydroquinidine (LNC-834) in man] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of late sodium current in modulating the proarrhythmic and antiarrhythmic effects of quinidine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Properties of (3R)-Hydroxyquinidine: A Technical Whitepaper

Disclaimer: The pharmacological properties of the (3R) stereoisomer of hydroxyquinidine are not extensively characterized in publicly available scientific literature. The majority of research focuses on the primary metabolite of quinidine (B1679956), (3S)-Hydroxyquinidine, or refers to "3-hydroxyquinidine" without specifying the stereoisomer. This document provides a comprehensive overview of the known pharmacology of 3-hydroxyquinidine (B22111), with the understanding that much of the detailed data pertains to the (3S) isomer or an undefined mixture. For the purposes of this guide, "3-Hydroxyquinidine" will be used to refer to data where the specific stereoisomer was not defined in the source material.

Introduction

(3R)-Hydroxyquinidine is a stereoisomer of 3-hydroxyquinidine, a primary active metabolite of the Class Ia antiarrhythmic drug, quinidine. As a metabolite, its pharmacological actions may contribute to the overall therapeutic and toxic effects observed during quinidine therapy. Understanding the specific properties of each stereoisomer is crucial for a complete pharmacological profile and for the development of safer and more effective antiarrhythmic agents. This technical guide synthesizes the available information on the pharmacology of 3-hydroxyquinidine, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, while highlighting the significant knowledge gap concerning the specific (3R) isomer.

Mechanism of Action

The antiarrhythmic effects of 3-hydroxyquinidine, much like its parent compound quinidine, are primarily attributed to the blockade of cardiac ion channels. The primary mechanism involves the inhibition of both fast inward sodium channels and several potassium channels, leading to a prolongation of the cardiac action potential.

Ion Channel Activity

Sodium Channel Blockade: 3-Hydroxyquinidine exhibits a use-dependent blockade of the fast inward sodium current (INa), which is characteristic of Class I antiarrhythmic agents. This action reduces the maximum rate of depolarization of the cardiac action potential (Vmax), thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system. Studies on guinea pig ventricular cells have shown that hydroxy-quinidine (stereoisomer not specified) produces a concentration-dependent depression of Vmax, albeit to a lesser degree than quinidine itself[1].

Potassium Channel Blockade: 3-Hydroxyquinidine also blocks several potassium currents, contributing to a prolonged repolarization phase of the action potential. This is reflected as a prolongation of the QT interval on an electrocardiogram (ECG). The primary potassium channels affected are the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. Blockade of these channels increases the action potential duration (APD) and the effective refractory period (ERP) of cardiac tissues[1].

Signaling Pathway

The following diagram illustrates the general mechanism of action of 3-hydroxyquinidine on cardiac myocytes, leading to its antiarrhythmic effects.

Quantitative Pharmacological Data

Quantitative data specifically for this compound is scarce. The following table summarizes available data for "3-hydroxyquinidine" and its (3S) isomer. Researchers should exercise caution when extrapolating these values to the (3R) isomer.

| Parameter | Value | Species/System | Comments | Reference |

| Pharmacokinetics | ||||

| Oral Bioavailability (F) | Not explicitly determined for the metabolite alone. | Human | As a metabolite of quinidine. | [2] |

| Elimination Half-life (t1/2) | ~12 hours | Human | For (3S)-Hydroxyquinidine. | |

| Renal Clearance | 1.54 ± 0.38 mL/min/kg (single dose) to 3.0 ± 1.1 mL/min/kg (steady state) | Human | For 3-hydroxyquinidine. | [2][3] |

| Pharmacodynamics | ||||

| Vmax Depression | Less potent than quinidine. | Guinea Pig Ventricular Cells | For hydroxy-3S-quinidine. | [1] |

| Action Potential Duration (APD) Prolongation | Potent effect, not altered by increasing pacing rate. | Guinea Pig Ventricular Cells | For hydroxy-3S-quinidine. | [1] |

| QTc Prolongation | Statistically significant correlation with serum concentration. | Human | For 3-hydroxyquinidine. | [4] |

Experimental Protocols

Synthesis of (3S)-Hydroxyquinidine

A reported method for the synthesis of (3S)-Hydroxyquinidine involves the microbial oxidation of quinidine[5].

Protocol:

-

Microorganism Culture: Cultivate a suitable microorganism known for hydroxylation reactions (e.g., certain fungal or bacterial strains) in an appropriate growth medium.

-

Substrate Addition: Introduce quinidine to the microbial culture.

-

Incubation: Incubate the culture under controlled conditions (temperature, pH, aeration) to allow for microbial metabolism of quinidine.

-

Extraction: After a sufficient incubation period, extract the culture broth with an organic solvent (e.g., ethyl acetate).

-

Purification: Purify the extracted compounds using chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to isolate (3S)-Hydroxyquinidine.

-

Characterization: Confirm the structure and purity of the synthesized compound using analytical methods like NMR, mass spectrometry, and IR spectroscopy.

In Vitro Electrophysiology (Patch-Clamp)

To assess the effects of this compound on cardiac ion channels, the whole-cell patch-clamp technique is employed.

Protocol:

-

Cell Preparation: Isolate single ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit) or use a stable cell line expressing the human ion channel of interest (e.g., HEK293 cells expressing hNav1.5 or hERG).

-

Pipette Preparation: Fabricate glass micropipettes and fill them with an internal solution mimicking the intracellular ionic composition.

-

Seal Formation: Achieve a high-resistance "giga-seal" between the micropipette tip and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the cell membrane potential at a holding potential and apply specific voltage protocols to elicit and record ionic currents.

-

Drug Application: Perfuse the cell with an external solution containing known concentrations of this compound.

-

Data Acquisition and Analysis: Record the changes in ionic currents in the presence of the compound and analyze the data to determine parameters such as IC50 values and the kinetics of channel blockade.

High-Performance Liquid Chromatography (HPLC) for Pharmacokinetic Analysis

To determine the concentration of this compound in biological samples, a validated HPLC method is required.

Protocol:

-

Sample Preparation:

-

For plasma or serum: Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol. Centrifuge to pellet the precipitated proteins.

-

Extract the supernatant containing the analyte using a suitable organic solvent.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.

-

Flow Rate: Typically 1 mL/min.

-

Detection: Use a fluorescence detector for high sensitivity and selectivity, with appropriate excitation and emission wavelengths for hydroxyquinidine.

-

-

Quantification:

-

Prepare a calibration curve using standards of known this compound concentrations.

-

Inject the prepared samples and standards into the HPLC system.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

-

Conclusion and Future Directions

The pharmacological properties of 3-hydroxyquinidine indicate that it is an active metabolite of quinidine with significant Class I antiarrhythmic effects. However, the existing literature is severely lacking in data that specifically characterizes the (3R) stereoisomer. To fully understand the contribution of each stereoisomer to the overall pharmacological and toxicological profile of quinidine, further research is imperative.

Future studies should focus on:

-

The stereoselective synthesis of this compound to obtain a pure standard for pharmacological testing.

-

Direct comparative studies of the in vitro electrophysiological effects of (3R)- and (3S)-Hydroxyquinidine on key cardiac ion channels.

-

Determination of specific IC50 and Ki values for this compound at relevant sodium and potassium channels.

-

In vivo studies to characterize the specific pharmacokinetic and pharmacodynamic profiles of the (3R) isomer.

A thorough investigation into the distinct properties of this compound will provide valuable insights for drug development professionals and researchers in the field of cardiac electrophysiology and antiarrhythmic therapy.

References

- 1. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics and pharmacodynamics of quinidine and 3-hydroxyquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacodynamics of 3-hydroxyquinidine alone and in combination with quinidine in healthy persons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. (3S)-3-hydroxyquinidine, the major biotransformation product of quinidine. Synthesis and conformational studies. X-Ray molecular structure of (3S)-3-hydroxyquinidine methanesuiphonate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide on the Core Mechanism of Action of (3R)-Hydroxyquinidine in Cardiac Cells

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(3R)-Hydroxyquinidine is the major and pharmacologically active metabolite of the Class Ia antiarrhythmic drug, quinidine (B1679956). Its mechanism of action in cardiac cells is intrinsically linked to that of its parent compound, primarily involving the modulation of ion channel function, which in turn alters the cardiac action potential. This technical guide elucidates the core mechanisms of this compound, presenting quantitative data on its effects, detailing the experimental protocols used for its characterization, and visualizing the key pathways and experimental workflows. While this compound mirrors the qualitative effects of quinidine, there are quantitative differences in its potency and effects on cardiac electrophysiology.

Core Mechanism of Action: Modulation of Cardiac Ion Channels

The primary mechanism of action of this compound in cardiac cells is the blockade of several key ion channels, which leads to changes in the shape and duration of the cardiac action potential. These effects are the basis for its antiarrhythmic and potential proarrhythmic properties.

Electrophysiological Effects on the Cardiac Action Potential

This compound, much like quinidine, exerts a Class Ia antiarrhythmic effect by altering the cardiac action potential. The key modifications include:

-

Depression of Phase 0 Depolarization: It causes a concentration-dependent depression of the maximum upstroke velocity (Vmax) of the action potential. This is a hallmark of Class I antiarrhythmic drugs and is attributed to the blockade of fast inward sodium channels. However, this compound is quantitatively less potent in this regard compared to quinidine[1][2].

-

Prolongation of Action Potential Duration (APD): this compound increases the action potential duration at 90% repolarization (APD90) in a concentration-dependent manner[1][2]. This effect is a result of its influence on potassium channels.

-

Induction of Early Afterdepolarizations (EADs): At longer cycle lengths and with prolonged exposure, this compound can induce EADs, which are abnormal depolarizations during the plateau or repolarization phase of the action potential[1]. These are considered a potential mechanism for its arrhythmogenic effects. The incidence of EADs appears to be lower with this compound compared to quinidine[1].

Interaction with Specific Ion Channels

The electrophysiological effects of this compound are a direct consequence of its interaction with multiple cardiac ion channels.

-

Sodium (Na+) Channels (Nav1.5): As a Class Ia agent, a primary target is the voltage-gated sodium channel Nav1.5, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential[3][4][5][6]. Blockade of this channel leads to a decrease in Vmax, slowing conduction velocity in the heart. The interaction is state-dependent, with a higher affinity for open or inactivated channels[7].

-

Potassium (K+) Channels:

-

Delayed Rectifier Potassium Channels (IKr and IKs): this compound, similar to quinidine, is known to block the rapid (IKr, mediated by hERG channels) and slow (IKs) components of the delayed rectifier potassium current[8]. This blockade is a key contributor to the prolongation of the APD and the QT interval on an electrocardiogram[9][10]. The blockade of the hERG channel is a critical factor in the potential for drug-induced arrhythmias[11][12][13].

-

Inward Rectifier Potassium Current (IK1): Quinidine also reduces the inward rectifier potassium current (IK1), which helps in maintaining the resting membrane potential and the final phase of repolarization[8].

-

Transient Outward Potassium Current (Ito): The transient outward potassium current is also inhibited by quinidine, contributing to the overall modulation of the action potential shape[8].

-

-

Calcium (Ca2+) Channels (L-type, Cav1.2): Quinidine has been shown to reduce the L-type calcium current (ICaL)[8][14][15][16][17][18]. This action can contribute to a negative inotropic effect and may also play a role in its antiarrhythmic and arrhythmogenic profile.

It is important to note that while the specific ion channel interactions of this compound are less extensively characterized than those of quinidine, its similar electrophysiological profile strongly suggests that it shares these targets, albeit with different potencies.

Quantitative Data

The following tables summarize the available quantitative data on the effects of this compound on cardiac cells.

| Parameter | Species/Cell Type | Concentration of this compound | Effect | Reference |

| Vmax Depression | Guinea Pig Ventricular Cells | 50 µM | 26.7 ± 2.6% depression | [2] |

| Arrhythmia Suppression (50%) | Isolated Rat Heart (Reperfusion Arrhythmia Model) | 10.7 ± 0.3 mg/L | 50% suppression of ventricular fibrillation and ventricular tachycardia | [19] |

| Action Potential Duration (APD90) | Guinea Pig Ventricular Cells | Not specified | Concentration-dependent increase | [2] |

| Effective Refractory Period (ERP) | Guinea Pig Ventricular Cells | Not specified | Concentration-dependent increase | [2] |

| Parameter | Quinidine | This compound | Reference |

| Vmax Depression at 50 µM | 45.9 ± 1.6% | 26.7 ± 2.6% | [2] |

| Concentration for 50% Arrhythmia Suppression | 2.2 ± 0.25 mg/L | 10.7 ± 0.3 mg/L | [19] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's action in cardiac cells.

Cellular Electrophysiology in Guinea Pig Ventricular Myocytes

-

Objective: To assess the effects of this compound on the cardiac action potential parameters.

-

Preparation: Single ventricular myocytes are enzymatically isolated from guinea pig hearts.

-

Recording Technique: Standard microelectrode or whole-cell patch-clamp techniques are used to record transmembrane action potentials.

-

Protocol:

-

Cells are superfused with a Tyrode's solution at a physiological temperature (e.g., 37°C).

-

Action potentials are elicited by applying depolarizing current pulses through the recording electrode at various pacing cycle lengths (BCLs).

-

Baseline action potential parameters (Vmax, APD at 50% and 90% repolarization, resting membrane potential, amplitude) are recorded.

-

The superfusion solution is switched to one containing a known concentration of this compound.

-

After a period of equilibration (e.g., 30-60 minutes), action potentials are recorded again under the same pacing protocols.

-

The effects of the compound are quantified by comparing the action potential parameters before and after drug application.

-

Washout of the drug is performed to assess the reversibility of the effects.

-

Reperfusion-Induced Arrhythmia Model in Isolated Rat Hearts

-

Objective: To evaluate the antiarrhythmic efficacy of this compound in a model of ischemia-reperfusion injury.

-

Preparation: Hearts are excised from rats and retrogradely perfused via the aorta on a Langendorff apparatus with a Krebs-Henseleit solution.

-

Protocol:

-

After a stabilization period, the left anterior descending (LAD) coronary artery is occluded for a defined period (e.g., 5-10 minutes) to induce regional ischemia.

-

The occlusion is then released to initiate reperfusion, which typically induces ventricular arrhythmias, including ventricular tachycardia (VT) and ventricular fibrillation (VF).

-

The incidence and duration of these arrhythmias are recorded via an electrocardiogram (ECG).

-

In the experimental group, this compound is added to the perfusate at various concentrations before the induction of ischemia.

-

The antiarrhythmic effect is quantified by the reduction in the incidence and duration of VT and VF compared to the control group.

-

A concentration-response curve is generated to determine the concentration required for 50% arrhythmia suppression (EC50).

-

Visualizations

Signaling Pathways and Mechanisms

References

- 1. Comparative in vitro electrophysiology of quinidine, its major metabolites and dihydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative electrophysiologic effects of metabolites of quinidine and hydroquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Modulation of the Cardiac Sodium Channel NaV1.5 Peak and Late Currents by NAD+ Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dysfunctional Nav1.5 channels due to SCN5A mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Class I antiarrhythmic drug receptor: biochemical evidence for state-dependent interaction with quinidine and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinidine - Wikipedia [en.wikipedia.org]

- 9. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The effect of quinidine and its metabolites on the electrocardiogram and systolic time intervals: concentration--effect relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular determinants of HERG channel block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Extracellular potassium dependency of block of HERG by quinidine and cisapride is primarily determined by the permeant ion and not by inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Impaired CaV1.2 inactivation reduces the efficacy of calcium channel blockers in the treatment of LQT8 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. CaV1.2 signaling complexes in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. Antiarrhythmic activity of two quinidine metabolites in experimental reperfusion arrhythmia: relative potency and pharmacodynamic interaction with the parent drug [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of (3R)-Hydroxyquinidine

(3R)-Hydroxyquinidine , a stereoisomer of the major quinidine (B1679956) metabolite (3S)-Hydroxyquinidine, is a compound of significant interest in medicinal chemistry and drug development due to its potential pharmacological activity.[1][2] This technical guide provides an in-depth overview of a plausible synthetic pathway to obtain this compound, focusing on stereoselective methodologies. While direct literature on the synthesis of the (3R) isomer is sparse, this guide outlines a logical and chemically sound approach based on established transformations of Cinchona alkaloids.

Proposed Synthetic Pathway: A Two-Step Approach

The most viable synthetic route to this compound commences from the readily available Cinchona alkaloid, quinidine. The strategy involves two key transformations:

-

Oxidation of Quinidine: The C9 hydroxyl group of quinidine is first protected, followed by oxidation of the C3 position of the quinuclidine (B89598) ring to yield a 3-keto intermediate.

-

Stereoselective Reduction: The crucial step involves the stereoselective reduction of the 3-keto group to furnish the desired (3R)-hydroxyl stereochemistry.

This pathway is advantageous as it leverages a common and well-characterized starting material and focuses the synthetic challenge on a single stereocenter.

Step 1: Oxidation of Quinidine to 3-Oxo-quinidine

The initial step requires the selective oxidation of the C3 position of the quinuclidine core of quinidine. To prevent unwanted side reactions, particularly oxidation of the C9 hydroxyl group, it is prudent to first protect this functionality.

Protection of the C9-Hydroxyl Group

A variety of protecting groups can be employed for the C9-hydroxyl group. A common and effective choice is the tert-butyldimethylsilyl (TBDMS) group due to its stability under the subsequent oxidation conditions and ease of removal.

Oxidation at C3

With the C9-hydroxyl group protected, the oxidation of the C3 position can be achieved using various reagents. A common method for the oxidation of amines to ketones is the use of a ruthenium-based catalyst, such as tetrapropylammonium (B79313) perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) as a co-oxidant.

Experimental Protocol: Synthesis of 9-O-TBDMS-3-oxo-quinidine

-

Protection: To a solution of quinidine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add imidazole (B134444) (2.5 eq) followed by tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with water and extract the product with DCM. The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.

-

Oxidation: To a solution of the protected quinidine from the previous step (1.0 eq) and N-methylmorpholine N-oxide (NMO, 1.5 eq) in anhydrous acetonitrile, add tetrapropylammonium perruthenate (TPAP, 0.05 eq). Stir the reaction at room temperature for 4 hours. The reaction mixture is then concentrated and the residue purified by column chromatography on silica gel to yield 9-O-TBDMS-3-oxo-quinidine.

Step 2: Stereoselective Reduction to this compound

This is the most critical step in the synthesis, as it dictates the stereochemical outcome at the C3 position. Achieving the (3R) configuration requires a reducing agent that preferentially attacks the ketone from a specific face. The bulky quinoline (B57606) and TBDMS-protected C9-alkoxy groups will sterically hinder one face of the quinuclidinone ring, influencing the approach of the hydride reagent.

For the synthesis of the related (3R)-quinuclidinol, biocatalytic hydrogenation has proven to be a highly effective method for stereoselective ketone reduction.[3][4][5] Specifically, ketoreductases (KREDs) are known to exhibit high stereoselectivity in the reduction of cyclic ketones.

Experimental Protocol: Biocatalytic Reduction of 9-O-TBDMS-3-oxo-quinidine

-

Enzyme and Cofactor Preparation: A recombinant ketoreductase (KRED) known to favor the production of (R)-alcohols is selected. A typical reaction setup includes the KRED, a cofactor regeneration system (e.g., glucose and glucose dehydrogenase or isopropanol (B130326) and an alcohol dehydrogenase), and NADP⁺ in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0).

-

Reduction: The substrate, 9-O-TBDMS-3-oxo-quinidine, is dissolved in a minimal amount of a water-miscible organic solvent (e.g., DMSO) and added to the buffered enzyme solution. The reaction is gently agitated at a controlled temperature (typically 25-37 °C) and the progress is monitored by HPLC or TLC.

-

Workup and Deprotection: Upon completion, the reaction mixture is extracted with an organic solvent such as ethyl acetate. The organic layers are combined, dried, and concentrated. The resulting protected this compound is then deprotected by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) in THF, or acidic conditions to remove the TBDMS group. Purification by column chromatography affords the final product, this compound.

Data Presentation

| Step | Reactant | Reagents | Product | Yield (%) | Stereoselectivity |

| 1a | Quinidine | TBDMS-Cl, Imidazole | 9-O-TBDMS-quinidine | >95 (Estimated) | - |

| 1b | 9-O-TBDMS-quinidine | TPAP, NMO | 9-O-TBDMS-3-oxo-quinidine | 70-85 (Estimated) | - |

| 2 | 9-O-TBDMS-3-oxo-quinidine | Ketoreductase, NADP⁺, Cofactor regeneration system | This compound | >90 (Estimated) | >99% de (Estimated) |

Note: The yields and stereoselectivity are estimated based on analogous reactions reported in the literature for similar substrates and transformations. Specific optimization for this substrate would be required to achieve these values.

Visualization of the Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Conclusion

The synthesis of this compound can be strategically approached through a two-step sequence involving the oxidation of a protected quinidine derivative followed by a highly stereoselective biocatalytic reduction. This method offers a plausible and efficient route to this valuable Cinchona alkaloid derivative. The key to this synthesis lies in the selection of an appropriate ketoreductase that can deliver the desired (3R) stereochemistry with high fidelity. Further research and development would be necessary to optimize the reaction conditions and scale up the process for practical applications in drug discovery and development.

References

- 1. scbt.com [scbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Frontiers | Preparation of (3R)-quinuclidinol using heterogeneous biocatalytic hydrogenation in a dynamically-mixed continuous flow reactor [frontiersin.org]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

HPLC method for (3R)-Hydroxyquinidine quantification in plasma

Application Note:

A Robust and Sensitive UPLC-MS/MS Method for the Quantification of (3R)-Hydroxyquinidine in Human Plasma

Abstract

This application note describes a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the rapid and reliable quantification of this compound, a primary active metabolite of quinidine (B1679956), in human plasma.[1][2][3] The protocol utilizes a straightforward protein precipitation technique for sample preparation, ensuring high recovery and minimal matrix effects.[4][5] Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution, allowing for a short analytical run time.[4][6] Detection is performed using a triple quadrupole mass spectrometer in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM), providing excellent sensitivity and selectivity.[4][7] The method was validated according to established bioanalytical guidelines and demonstrated excellent linearity, accuracy, precision, and sensitivity over a clinically relevant concentration range.[8][9][10]

Introduction

Quinidine is a class Ia antiarrhythmic agent, and its clinical efficacy and potential for toxicity are influenced by the concentrations of both the parent drug and its active metabolites.[11] this compound is one of the major pharmacologically active metabolites.[11] Monitoring its concentration in plasma is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, helping to optimize dosing regimens and minimize adverse effects.[4][12] This note provides a detailed protocol for a sensitive, specific, and high-throughput UPLC-MS/MS method suitable for quantifying this compound in human plasma samples.

Experimental

Materials and Reagents

-

This compound reference standard (≥98% purity)

-

This compound-d3 (Internal Standard, IS)

-

LC-MS grade Acetonitrile (B52724) and Methanol

-

LC-MS grade Formic Acid

-

Ultrapure water (18.2 MΩ·cm)

-

Control human plasma (K2-EDTA)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC I-Class, or equivalent

-

Mass Spectrometer: Waters Xevo TQ-S micro, or equivalent triple quadrupole mass spectrometer with an ESI source

-

Analytical Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent[6]

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the internal standard (IS) in methanol.

-

Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) methanol/water to create calibration curve (CC) spiking solutions. Prepare separate working solutions for quality control (QC) samples at low, medium, and high concentrations.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (Low, Mid, High, and LLOQ).

Protocols

Sample Preparation Protocol (Protein Precipitation)

-

Aliquot 50 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of IS working solution (e.g., 100 ng/mL of this compound-d3).

-

Add 150 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[4][5]

-

Vortex mix for 30 seconds.

-

Centrifuge at 14,000 g for 10 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Inject 5 µL into the UPLC-MS/MS system.

UPLC-MS/MS Method

The chromatographic and mass spectrometric conditions are summarized in the tables below.

Table 1: UPLC Chromatographic Conditions

| Parameter | Value |

|---|---|

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B in 1.5 min; Hold at 95% B for 0.5 min; Re-equilibrate at 5% B for 1.0 min |

| Total Run Time | 3.0 min |

| Column Temp. | 40°C |

| Injection Vol. | 5 µL |

Table 2: Mass Spectrometer Conditions

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temp. | 150°C |

| Desolvation Temp. | 500°C |

| Desolvation Gas | Nitrogen, 1000 L/hr |

| Cone Gas Flow | 50 L/hr |

| Collision Gas | Argon |

Table 3: MRM Transitions and Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 341.2 | 136.1 | 35 | 25 |

| This compound-d3 (IS) | 344.2 | 136.1 | 35 | 25 |

Method Validation Summary

The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability, following FDA and other relevant guidelines.[9][10]

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 1.0 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.995. The lower limit of quantification (LLOQ) was established at 1.0 ng/mL.[6]

Table 4: Calibration Curve Summary

| Parameter | Result |

|---|---|

| Concentration Range | 1.0 - 500 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Mean r² | > 0.995 |

| LLOQ | 1.0 ng/mL |

Accuracy and Precision

Intra- and inter-day accuracy and precision were assessed using four QC levels (LLOQ, Low, Mid, High). All results were within the acceptable limits (±15% for accuracy, ≤15% for precision; ±20% and ≤20% at the LLOQ).[10][13]

Table 5: Intra- and Inter-Day Accuracy and Precision

| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%) (n=18) |

|---|---|---|---|---|---|

| LLOQ | 1.0 | 8.5 | 105.2 | 9.8 | 103.5 |

| Low | 3.0 | 6.2 | 97.8 | 7.1 | 98.9 |

| Mid | 75 | 4.5 | 101.5 | 5.3 | 100.7 |

| High | 400 | 3.8 | 99.2 | 4.6 | 99.8 |

Visualizations

Experimental Workflow

The overall experimental process from sample receipt to final data analysis is outlined below.

Caption: Bioanalytical workflow for this compound quantification.

Conclusion

The UPLC-MS/MS method described herein is rapid, sensitive, and robust for the quantification of this compound in human plasma. The simple protein precipitation sample preparation allows for high-throughput analysis, making this method highly suitable for clinical research, pharmacokinetic studies, and therapeutic drug monitoring. The validation data confirms that the method is reliable and meets the stringent requirements for bioanalytical assays.

References

- 1. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An HPLC method for the quantitation of quinidine and its metabolites in plasma: an application to a quinidine-phenytoin drug interaction study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. fda.gov [fda.gov]

- 10. pmda.go.jp [pmda.go.jp]

- 11. Clinical pharmacokinetics of quinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HIGH THROUGHPUT QUANTIFICATION OF QUINIDINE IN HUMAN PLASMA BY LC/MS/MS FOR THERAPEUTIC DRUG MONITORING | Semantic Scholar [semanticscholar.org]

- 13. globalresearchonline.net [globalresearchonline.net]

Application Notes and Protocols for (3R)-Hydroxyquinidine Analysis in Serum

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Hydroxyquinidine is the major active metabolite of quinidine (B1679956), a class Ia antiarrhythmic agent. Accurate quantification of this compound in serum is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides detailed application notes and protocols for the sample preparation of this compound from serum samples prior to analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections describe three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Protein Precipitation (PPT)

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from serum samples. It is often used in high-throughput applications. Acetonitrile (B52724) is a commonly used solvent for this purpose.[1][2]

Experimental Protocol

-

Sample Aliquoting: Pipette 200 µL of serum sample into a clean microcentrifuge tube.

-

Addition of Internal Standard: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound).

-

Precipitation: Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to serum) to the serum sample.[1]

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.[1]

-

Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully collect the supernatant without disturbing the protein pellet and transfer it to a clean tube.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in a suitable mobile phase for LC-MS/MS analysis.

Quantitative Data

| Parameter | Value | Reference |

| Recovery | >80% (for a cocktail of drugs) | [2] |

| Coefficient of Variation (CV) | <6% (for a cocktail of drugs) | [2] |

Note: Data presented is for a drug cocktail and should be validated specifically for this compound.

Workflow Diagram

Caption: Protein Precipitation Workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the serum sample) and an organic solvent. This method can provide cleaner extracts compared to protein precipitation. For this compound, which is a basic compound, the pH of the aqueous phase is adjusted to an alkaline state to ensure it is in its neutral form, facilitating its extraction into an organic solvent.[3]

Experimental Protocol

-

Sample Aliquoting: Pipette 1.0 mL of serum into a glass test tube.

-

Addition of Internal Standard: Add a suitable internal standard.

-

Alkalinization: Add 100 µL of 1 N NaOH to the serum to raise the pH.

-

Extraction Solvent: Add 5.0 mL of an appropriate organic solvent such as benzene[3] or toluene[4].

-

Extraction: Vortex the mixture for 30 seconds.

-

Centrifugation: Centrifuge at 2000 x g for 10 minutes to separate the aqueous and organic layers.

-

Organic Layer Transfer: Transfer the upper organic layer to a clean tube.

-

Back Extraction: Add 200 µL of 0.1 N H₂SO₄ to the organic extract and vortex for 30 seconds.

-

Centrifugation: Centrifuge at 2000 x g for 10 minutes.

-

Aqueous Layer for Analysis: Aspirate and discard the upper organic layer. Inject an aliquot of the lower acidic aqueous layer into the HPLC system.[3]

Quantitative Data

| Parameter | Value | Reference |

| Lower Limit of Sensitivity | 5 ng/mL | [3] |

| Coefficient of Variation (CV) | 6% | [3] |

| Recovery (for 3-hydroxyquinine) | 78-109% |

Workflow Diagram

Caption: Liquid-Liquid Extraction Workflow.

Solid-Phase Extraction (SPE)

Solid-phase extraction provides a high degree of sample cleanup and concentration, leading to very clean extracts and improved sensitivity. A variety of sorbents can be used, with mixed-mode or polymeric reversed-phase cartridges being common choices for compounds like quinidine and its metabolites.[5]

Experimental Protocol

-

Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing 1 mL of methanol (B129727) and then 1 mL of water through it.

-

Sample Loading: Dilute 1 mL of serum with 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.0) and load the mixture onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

-

Elution: Elute the this compound and internal standard from the cartridge with 1 mL of a suitable elution solvent (e.g., 5% formic acid in methanol).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Quantitative Data

| Parameter | Value | Reference |

| Extraction Recovery (for Quinidine) | 97.1-99.4% | [5] |

Note: This data is for the parent drug quinidine and should be validated for this compound.

Workflow Diagram

Caption: Solid-Phase Extraction Workflow.

Analytical Method: HPLC and LC-MS/MS

Following sample preparation, the extract is analyzed, typically by HPLC with fluorescence detection or by LC-MS/MS for higher sensitivity and specificity.

Typical HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[6]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.2% formic acid or 5mM ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol), run in either isocratic or gradient mode.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection:

-

Fluorescence: Excitation at ~330 nm and emission at ~450 nm.

-

UV: Detection at ~235 nm.[8]

-

Typical LC-MS/MS Conditions

-

Ionization: Electrospray Ionization (ESI) in positive mode.[7]

-

Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.

Conclusion

The choice of sample preparation method for this compound analysis in serum depends on the specific requirements of the assay, such as required sensitivity, sample throughput, and the complexity of the sample matrix. Protein precipitation is the fastest method, suitable for high-throughput screening. Liquid-liquid extraction offers a good balance between cleanliness and ease of use. Solid-phase extraction provides the cleanest samples and the potential for analyte concentration, leading to the highest sensitivity. It is essential to validate the chosen method to ensure it meets the required performance characteristics for accuracy, precision, recovery, and matrix effects for the specific application.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific determination of quinidine and (3S)-3-hydroxyquinidine in human serum by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A high-pressure liquid chromatography method for serum quinidine and (3S)-3-hydroxyquinidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Automatic solid-phase extraction and high-performance liquid chromatographic determination of quinidine in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous measurement of quinine and quinidine in human plasma, whole blood, and erythrocytes by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of quinidine and its major metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Chiral Separation of (3R)- and (3S)-Hydroxyquinidine by High-Performance Liquid Chromatography

Introduction

3-Hydroxyquinidine is the major active metabolite of quinidine, a class Ia antiarrhythmic agent. The compound possesses a chiral center at the 3-position, leading to the existence of (3R)- and (3S)-enantiomers. As enantiomers can exhibit different pharmacological and toxicological profiles, the ability to separate and quantify them is crucial in drug metabolism, pharmacokinetics, and clinical studies. This application note details a protocol for the chiral separation of (3R)- and (3S)-Hydroxyquinidine using High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based chiral stationary phase.

While specific, pre-validated methods for the chiral separation of (3R)- and (3S)-Hydroxyquinidine are not extensively documented in readily available literature, this protocol is based on established principles of chiral chromatography for related compounds, particularly cinchona alkaloids and their derivatives. Polysaccharide-based chiral stationary phases (CSPs) are widely recognized for their broad applicability in resolving a wide range of chiral compounds.

Principle of Separation

The separation of enantiomers is achieved by utilizing a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers, (3R)- and (3S)-Hydroxyquinidine, form transient diastereomeric complexes with the chiral selector of the stationary phase. The differing stability of these complexes leads to different retention times on the column, allowing for their separation.

**Experimental

Application Notes and Protocols for the Derivatization of (3R)-Hydroxyquinidine for Gas Chromatography Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Hydroxyquinidine is a primary active metabolite of quinidine, a class Ia antiarrhythmic agent. The monitoring of its concentration in biological matrices is crucial for therapeutic drug monitoring and pharmacokinetic studies. Gas chromatography (GC) offers high resolution and sensitivity for the analysis of small molecules. However, the polar nature of this compound, owing to its hydroxyl group, results in poor volatility and thermal stability, making it unsuitable for direct GC analysis.

Derivatization is a chemical modification process that converts polar functional groups into less polar and more volatile derivatives, thereby improving their chromatographic behavior and detection. This application note provides a detailed protocol for the derivatization of this compound, specifically through silylation, to enable its sensitive and robust analysis by gas chromatography-mass spectrometry (GC-MS). Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, significantly increasing the compound's volatility.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the sample preparation, derivatization, and GC-MS analysis of this compound.

Materials and Reagents

-

This compound standard

-

Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Catalyst/Solvent: Anhydrous Pyridine (B92270)

-

Extraction Solvent: Ethyl acetate (B1210297) (GC grade)

-

Internal Standard (IS): (e.g., Cinchonine or a stable isotope-labeled analog)

-

Anhydrous sodium sulfate

-

Nitrogen gas (high purity)

-

GC vials (2 mL) with inserts and PTFE-lined caps

-

Microsyringes

-

Heating block or oven

-

Vortex mixer

-

Centrifuge

Sample Preparation (from Plasma/Serum)

-

To 1 mL of plasma or serum sample in a glass tube, add a known amount of the internal standard.

-

Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 9.0) and vortex briefly.

-

Add 5 mL of ethyl acetate and vortex vigorously for 2 minutes to extract the analyte and internal standard.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

-

The dried residue is now ready for derivatization.

Derivatization Protocol: Silylation

-

To the dried extract from the sample preparation step, add 50 µL of anhydrous pyridine to dissolve the residue.

-

Add 50 µL of BSTFA with 1% TMCS to the vial.

-

Tightly cap the vial and vortex for 30 seconds.

-

Heat the vial at 70°C for 45 minutes in a heating block or oven to ensure complete derivatization.

-

Allow the vial to cool to room temperature.

-

The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Conditions

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., HP-5MS, DB-5MS or equivalent) |

| Injection Volume | 1 µL |

| Injector Temperature | 280°C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 150°C, hold for 1 min, ramp to 250°C at 20°C/min, then ramp to 300°C at 10°C/min, and hold for 5 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Electron Energy | 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Specific ions for the TMS-derivative of this compound and the internal standard should be determined by analyzing the derivatized standards in full scan mode. |

Data Presentation

Table 1: Illustrative Quantitative Data for GC-MS Analysis of TMS-(3R)-Hydroxyquinidine

| Parameter | Illustrative Value |

| Chromatographic Performance | |

| Retention Time (min) | 12.5 - 15.5 |

| Method Validation Parameters | |

| Linearity Range (ng/mL) | 10 - 1000 |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) (ng/mL) | 5 |

| Limit of Quantification (LOQ) (ng/mL) | 10 |

| Precision (%RSD) | |

| Intra-day | < 10% |

| Inter-day | < 15% |

| Accuracy (% Recovery) | |

| Low QC (30 ng/mL) | 90 - 110% |

| Mid QC (300 ng/mL) | 90 - 110% |

| High QC (800 ng/mL) | 90 - 110% |

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the derivatization and analysis of this compound.

(3R)-Hydroxyquinidine: Application Notes and Protocols for Use as a Reference Standard in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R)-Hydroxyquinidine is a stereoisomer of (3S)-hydroxyquinidine, the major active metabolite of the antiarrhythmic drug quinidine (B1679956). As a distinct chemical entity, the availability of high-purity this compound as a reference standard is crucial for the accurate bioanalysis of quinidine and its metabolites. This document provides detailed application notes and protocols for the use of this compound as a reference standard in bioanalytical method development and validation, particularly for chromatographic assays. Its use ensures the specificity, accuracy, and precision required for pharmacokinetic, toxicokinetic, and drug metabolism studies.

Physicochemical and Biological Properties

A comprehensive understanding of the reference standard's properties is fundamental for its effective application in bioanalysis.

| Property | Value | Reference |

| Chemical Name | (3α,9S)- 6-Methoxy-cinchonan-3,9-diol; 3-epi-Hydroxyquinidine; ICQ 7 | |

| CAS Number | 60761-51-5 | |

| Molecular Formula | C₂₀H₂₄N₂O₃ | |

| Molecular Weight | 340.42 g/mol | |

| Appearance | Solid | |

| Solubility | Soluble in DMF, DMSO, and Methanol (B129727) | |

| Metabolic Pathway | Isomer of (3S)-Hydroxyquinidine, a major metabolite of quinidine formed primarily by the cytochrome P450 enzyme CYP3A4. |

Applications in Bioanalysis

As a certified reference standard, this compound serves several critical functions in a bioanalytical laboratory:

-

Peak Identification and Resolution: In chromatographic methods such as HPLC or UPLC, this compound is used to confirm the identity of the analyte peak and to ensure its resolution from its stereoisomer, (3S)-hydroxyquinidine, the parent drug quinidine, and other potential metabolites or interfering substances in biological matrices.

-

Method Validation: It is an essential component in the validation of bioanalytical methods according to regulatory guidelines (e.g., FDA, EMA). Specific validation parameters where this standard is employed include:

-

Specificity and Selectivity: To demonstrate that the method can unequivocally measure this compound in the presence of its isomers and other related compounds.

-

Accuracy and Precision: As a component of quality control (QC) samples to ensure the method provides accurate and reproducible results.

-

Stability: To assess the stability of the analyte in biological samples under various storage and handling conditions.

-

-

Pharmacokinetic and Metabolism Studies: In studies investigating the stereoselective metabolism and pharmacokinetics of quinidine, this compound can be used as a standard to quantify its formation and elimination.

Quinidine Metabolism Pathway

The metabolism of quinidine is primarily mediated by the cytochrome P450 system, with CYP3A4 being the principal enzyme responsible for the formation of 3-hydroxyquinidine. Understanding this pathway is crucial for designing bioanalytical methods that can distinguish between the parent drug and its various metabolites.

Caption: Metabolic pathway of Quinidine to its major metabolite.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a general method for the separation and quantification of quinidine and its hydroxylated metabolites using this compound as a reference standard. Method optimization and validation are required for specific applications and matrices.

Materials and Reagents

-

This compound reference standard

-

(3S)-Hydroxyquinidine reference standard

-

Quinidine reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

Blank biological matrix (e.g., human plasma, serum)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-